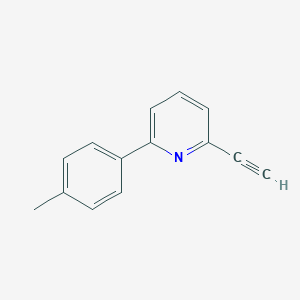

2-Ethynyl-6-(p-tolyl)pyridine

Description

Significance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry and Broader Scientific Disciplines

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of heterocyclic chemistry. numberanalytics.comnumberanalytics.com Its derivatives are ubiquitous, finding critical applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.comnih.gov The nitrogen atom in the pyridine ring imparts unique electronic properties, influencing its reactivity in both electrophilic and nucleophilic substitution reactions. numberanalytics.com This versatility allows for the synthesis of a vast array of functionalized pyridine compounds. numberanalytics.com

In the realm of medicine, pyridine scaffolds are integral to the structure of numerous drugs, including antihistamines and antibacterial agents. numberanalytics.comresearchgate.net Their ability to improve water solubility is a valuable asset in drug design. nih.gov Furthermore, pyridine derivatives serve as essential ligands in organometallic chemistry and asymmetric catalysis, and are key components in the development of functional nanomaterials. nih.gov

The Ethynyl (B1212043) Moiety as a Versatile Functional Group for Conjugated Systems and Chemical Transformations

The ethynyl group (–C≡CH) is a highly versatile functional group in organic chemistry. wikipedia.org Its triple bond introduces rigidity and linearity into molecular structures, which is particularly advantageous in the construction of conjugated systems. nih.govaip.org This conjugation is crucial for materials with applications in organic electronics, as it facilitates efficient charge transport and luminescence. aip.org

The terminal alkyne of the ethynyl group is also a reactive handle for a variety of chemical transformations. It readily participates in reactions such as Sonogashira cross-coupling, "click" chemistry, and various cyclization reactions, allowing for the facile construction of more complex molecular architectures. numberanalytics.comwikipedia.org The ethynyl group's ability to act as an electron-withdrawing group through its inductive effect, while also being capable of resonance, further adds to its utility in tuning the electronic properties of molecules. rsc.org

Role of Aromatic Substituents, Specifically the p-Tolyl Group, in Modulating Steric and Electronic Properties of Pyridine Frameworks

The attachment of aromatic substituents to a pyridine ring significantly influences its properties. The p-tolyl group, a toluene (B28343) molecule attached at the para position, is no exception. This group can modulate both the steric and electronic characteristics of the pyridine framework.

The tolyl group's methyl substituent is electron-donating, which can affect the electron density of the pyridine ring and, consequently, its reactivity and the properties of any associated metal complexes. rsc.org Sterically, the bulky nature of the tolyl group can influence the conformation of the molecule and the regioselectivity of reactions at the pyridine ring. For instance, bulky substituents on a pyridine ring can direct nucleophilic substitution to a specific position. researchgate.net The dihedral angle between the pyridine ring and the tolyl group can impact the degree of electronic communication between the two aromatic systems. acs.org

Overview of Current Research Trajectories and Potential Applications of 2-Ethynyl-6-(p-tolyl)pyridine

Given the combined attributes of its constituent parts, this compound is a promising candidate for several areas of research. Its structure is analogous to other 2,6-disubstituted pyridines that have been investigated for their utility in creating highly conjugated, carbon-rich materials and as building blocks for receptor molecules. nih.gov

The presence of both a coordinating pyridine nitrogen and a reactive ethynyl group makes this compound particularly suitable for the synthesis of novel ligands for metal complexes, which could have applications in catalysis or as functional materials. The tolyl group can further tune the properties of these complexes. Research into similar pyridine-containing compounds suggests potential applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. acs.orguky.edu The ability to synthesize derivatives through reactions at the ethynyl group opens up possibilities for creating a library of related compounds with tailored properties for specific applications, such as anion sensing. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11N |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

2-ethynyl-6-(4-methylphenyl)pyridine |

InChI |

InChI=1S/C14H11N/c1-3-13-5-4-6-14(15-13)12-9-7-11(2)8-10-12/h1,4-10H,2H3 |

InChI Key |

PQLUAVZBXHEQHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC(=N2)C#C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Ethynyl 6 P Tolyl Pyridine

Direct Synthetic Routes to 2-Ethynyl-6-(p-tolyl)pyridine

The creation of the carbon-carbon bond between the pyridine (B92270) ring and the ethynyl (B1212043) group is most effectively achieved through cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. wikipedia.orgmdpi.com The synthesis of this compound via this method would involve the coupling of a suitable 2-halo-6-(p-tolyl)pyridine with a protected or terminal acetylene. The general reactivity trend for the halide is I > Br > Cl > OTf. wikipedia.org

The classic Sonogashira reaction employs a dual catalyst system of a palladium(0) complex and a copper(I) salt. wikipedia.orgnumberanalytics.com The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive species. numberanalytics.com This synergistic action increases the reaction rate. numberanalytics.comnumberanalytics.com While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common choices, they often require loadings of up to 5 mol% for good yields. libretexts.org Research has focused on developing more efficient catalyst systems to improve yields and broaden the substrate scope. numberanalytics.com The use of copper can sometimes lead to the undesired formation of alkyne homocoupling products (Glaser coupling), necessitating an inert atmosphere. wikipedia.org Consequently, copper-free Sonogashira variations have been developed. wikipedia.org

Table 1: Common Catalyst Systems for Sonogashira Coupling

| Catalyst Component | Role in Reaction | Common Examples |

|---|---|---|

| Palladium Catalyst | Main catalytic cycle (oxidative addition, reductive elimination) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppe)Cl₂, Pd(dppf)Cl₂ libretexts.org |

| Copper(I) Co-catalyst | Activates terminal alkyne | CuI, CuBr numberanalytics.comyoutube.com |

The choice of ligand coordinated to the palladium center is critical for the efficiency and selectivity of the Sonogashira coupling. numberanalytics.com Ligands stabilize the palladium catalyst and influence its reactivity. numberanalytics.com

Phosphine (B1218219) Ligands: Triphenylphosphine (PPh₃) is a standard ligand. However, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and promote the dissociation of the active palladium species, leading to higher efficiency. libretexts.org

N-Heterocyclic Carbenes (NHCs): NHC ligands have gained prominence due to their strong σ-donating properties, which form stable palladium complexes. wikipedia.orgnumberanalytics.com These catalysts often exhibit high activity and can be used in copper-free systems. wikipedia.orgnumberanalytics.com

Nitrogen-based Ligands: Pyridine and pyrimidine-based ligands have also been successfully employed in forming active palladium catalysts for Sonogashira couplings. wikipedia.org

The nature of the ligand can also control regioselectivity in substrates with multiple reactive sites. For instance, in diiodopurines, monodentate ligands favor coupling at the C2-position, while bidentate or electron-rich monodentate ligands switch the selectivity to the C8-position. rsc.org

Table 2: Influence of Ligand Type on Sonogashira Coupling

| Ligand Type | Characteristics | Impact on Reaction |

|---|---|---|

| Monodentate Phosphines (e.g., PPh₃) | Standard, widely used | Effective, but may require higher catalyst loading libretexts.org |

| Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃) | Increased steric hindrance and electron density | Can increase reaction rates and efficiency libretexts.org |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form stable complexes | High catalytic activity, often allows for copper-free conditions wikipedia.orgnumberanalytics.com |

| Bidentate Phosphines (e.g., dppf) | Chelating ligands | Can influence regioselectivity and catalyst stability rsc.org |

The selection of solvent and base is crucial for optimizing the Sonogashira reaction, as they influence reactant solubility, reaction rate, and product purity. researchgate.netlucp.net

Bases: An amine base, such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA), is commonly used. researchgate.net The base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide. youtube.com In some cases, the amine can also serve as the solvent. researchgate.net Other bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and 1,8-diazabicyclo[11.5.4.0]undec-7-ene (DBU) have also been employed. libretexts.orgresearchgate.net

Solvents: The solvent must dissolve a variety of components, including the potentially lipophilic aryl halide and the inorganic catalyst complexes. lucp.net The choice between polar and non-polar solvents can significantly affect the yield. lucp.net

Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) can enhance reaction rates by effectively solvating the catalyst and reactants. lucp.net

Non-polar solvents such as toluene (B28343) are also frequently used and can be advantageous in certain systems, sometimes providing better yields than polar solvents like DMF. researchgate.netlucp.net

The optimal solvent often depends on the specific substrates and catalyst system being used, necessitating screening for each new application. researchgate.netlucp.net

Alternative Metal-Catalyzed Coupling Approaches for Pyridine Alkynylations

While palladium catalysis is dominant, other metal systems have been explored for pyridine alkynylation. For instance, gold(I) chloride has been used as a co-catalyst with palladium(II) chloride for the coupling of arenediazonium salts with terminal alkynes. wikipedia.org

Metal-Free Synthetic Strategies towards Ethynylpyridine Scaffolds

Recent research has focused on developing more environmentally benign, metal-free methods for the synthesis of alkynylated heterocycles. nih.govacs.org One such approach involves the deoxygenative alkynylation of pyridine N-oxides. acs.orgacs.org This method can be performed under ball-milling conditions, using a base like sodium tert-butoxide (NaOtBu) and a terminal alkyne, with the stainless-steel milling jar itself potentially acting as a source of iron to initiate a radical-mediated pathway. acs.orgacs.org This strategy offers advantages such as being solvent-free, avoiding pre-functionalization of the pyridine ring with a halide, and generating water as the only byproduct. acs.org Another metal-free method is the oxyarylation of electron-poor alkynes with pyridine N-oxides, which can yield meta-substituted pyridines. nih.gov

Precursor Synthesis and Building Block Chemistry for this compound

The construction of the this compound scaffold relies on the strategic synthesis of its key precursors. These precursors, a halogenated pyridine and a terminal alkyne, are then coupled to form the target molecule.

Synthesis of Halogenated Pyridine Precursors (e.g., 2-bromopyridine)

Halogenated pyridines are crucial starting materials for the synthesis of this compound. A common precursor is 2-bromopyridine, which can be synthesized from 2-aminopyridine (B139424) through a Sandmeyer-type reaction. For instance, 2-amino-6-methylpyridine (B158447) can be treated with hydrogen bromide and bromine, followed by sodium nitrite, to yield 2-bromo-6-methylpyridine. chemicalbook.com This brominated pyridine derivative then serves as an electrophilic partner in subsequent cross-coupling reactions.

Another relevant precursor is 2-bromo-6-(p-tolyl)pyridine. The synthesis of this compound can be approached through various methods, including the reaction of 2,6-dibromopyridine (B144722) with a suitable tolyl-containing reagent. ontosight.ai For example, 2-bromo-6-(2-(p-tolyl)-1,3-dioxolan-2-yl)pyridine (B12670848) can be synthesized from 2,6-dibromopyridine and a p-tolyl-1,3-dioxolane derivative. ontosight.ai This intermediate can then be further transformed to yield the desired 2-bromo-6-(p-tolyl)pyridine.

The synthesis of substituted 2-bromopyridines can also be achieved through high-temperature and high-pressure methods, reacting 2,6-dibromopyridine with amines like methylamine (B109427) to produce compounds such as 2-bromo-6-methylaminopyridine. georgiasouthern.edu

Table 1: Synthesis of Halogenated Pyridine Precursors

| Precursor | Starting Material(s) | Key Reagents | Reference |

| 2-Bromo-6-methylpyridine | 2-Amino-6-methylpyridine | HBr, Br₂, NaNO₂ | chemicalbook.com |

| 2-Bromo-6-(p-tolyl)pyridine | 2,6-Dibromopyridine | p-Tolyl-1,3-dioxolane derivative | ontosight.ai |

| 2-Bromo-6-methylaminopyridine | 2,6-Dibromopyridine | Methylamine | georgiasouthern.edu |

Synthesis of Terminal Alkyne Precursors (e.g., p-tolylacetylene)

The other essential building block is a terminal alkyne, with p-tolylacetylene being a key example for the synthesis of the title compound. p-Tolylacetylene, also known as 4-ethynyltoluene, is a commercially available liquid. thermofisher.comfishersci.ca Its synthesis can be achieved through various organic reactions, although for many applications, it is readily sourced from chemical suppliers.

Derivatization and Functionalization of the this compound Scaffold

The this compound molecule offers multiple sites for further chemical modification, allowing for the creation of a diverse library of derivatives with tailored properties. These modifications can be targeted at the ethynyl group, the p-tolyl substituent, or the pyridine ring itself.

Chemical Modifications at the Ethynyl Group (e.g., click chemistry, further coupling reactions)

The terminal alkyne functionality of this compound is a highly versatile handle for a variety of chemical transformations.

Click Chemistry: The ethynyl group is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govprecisepeg.com This reaction allows for the efficient and highly selective formation of a 1,2,3-triazole ring by reacting the alkyne with an azide-containing molecule. nih.govtu-dresden.de This methodology is widely used for connecting molecular fragments under mild, often aqueous, conditions. nih.gov

Further Coupling Reactions: The ethynyl group can also participate in further cross-coupling reactions. For example, it can undergo Sonogashira coupling with aryl or vinyl halides to form more complex conjugated systems. wikipedia.orglibretexts.org This reaction, typically catalyzed by palladium and copper complexes, is a powerful tool for constructing carbon-carbon bonds. wikipedia.org The trimethylsilyl (B98337) group is often used as a protecting group for the terminal alkyne during these reactions. wikipedia.orggelest.com

Hydrohalogenation of the ethynyl group is another possible modification. Treatment with hydrohalic acids like HCl or HBr can lead to the formation of 2-(haloethenyl)pyridines, which can then be used in subsequent cross-coupling reactions to generate triarylalkenes and enynes. acs.org

Modifications of the p-Tolyl Substituent

The p-tolyl group, an aryl substituent, also presents opportunities for functionalization, although this is often less straightforward than modifying the ethynyl group. wikipedia.org

Electrophilic aromatic substitution reactions can be employed to introduce new functional groups onto the tolyl ring. However, the directing effects of the existing methyl group and the pyridine ring must be considered to achieve the desired regioselectivity.

Cross-coupling reactions, such as Suzuki or Negishi coupling, could potentially be used to further modify the tolyl group if a suitable handle, like a halogen, is first introduced onto the ring.

Functionalization of the Pyridine Ring for Enhanced Properties

The pyridine ring itself is a key component for tuning the electronic and steric properties of the molecule. The inherent electron-deficient nature of the pyridine ring can make direct functionalization challenging. nih.gov

C-H Functionalization: Recent advances in transition-metal-catalyzed C-H activation and functionalization offer powerful methods for directly modifying the pyridine ring. nih.gov For instance, palladium-catalyzed C-H arylation can be used to introduce additional aryl groups at specific positions on the pyridine ring. researchgate.net Ruthenium-catalyzed ortho-arylation directed by a ketone group has also been reported. researchgate.net

N-Oxide Formation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to certain electrophilic and nucleophilic substitution reactions. nih.gov For example, pyridine N-oxides can undergo photochemical valence isomerization, leading to the selective introduction of a hydroxyl group at the C3 position. acs.org

Quaternization: The lone pair of electrons on the nitrogen atom can react with alkyl halides to form pyridinium (B92312) salts. dnu.dp.ua This quaternization further enhances the electron-deficient character of the ring, influencing its reactivity and physical properties.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Ethynyl 6 P Tolyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Assignments

A ¹H NMR spectrum of 2-Ethynyl-6-(p-tolyl)pyridine would be expected to reveal distinct signals for each unique proton in the molecule. The aromatic region would likely show a complex pattern of multiplets corresponding to the protons on the pyridine (B92270) and tolyl rings. The protons of the pyridine ring (H-3, H-4, and H-5) would exhibit characteristic chemical shifts and coupling constants, influenced by the electron-withdrawing nature of the nitrogen atom and the electronic effects of the ethynyl (B1212043) and tolyl substituents. The four protons of the p-tolyl group would appear as two doublets, typical of a para-substituted benzene (B151609) ring. A sharp singlet in the upfield region would be anticipated for the three protons of the methyl group. The acetylenic proton (≡C-H) would also present as a singlet, typically in the range of 3-4 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum would provide complementary information, with distinct signals for each carbon atom. The chemical shifts of the pyridine ring carbons would be diagnostic, with C-2 and C-6 appearing at lower field due to their proximity to the nitrogen atom and the substituents. The two carbons of the ethynyl group would have characteristic chemical shifts, with the terminal alkyne carbon appearing at a slightly higher field than the one attached to the pyridine ring. The carbons of the tolyl group would also show predictable shifts, including the methyl carbon which would appear at a high field.

Advanced Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network and spatial arrangement, a suite of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations, allowing for the definitive assignment of adjacent protons within the pyridine and tolyl rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate directly bonded proton and carbon atoms, providing a powerful method to assign the carbon signals based on the already established proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connectivity between the ethynyl group and the pyridine ring, and between the tolyl group and the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. This could be used to confirm the relative orientation of the tolyl group with respect to the pyridine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Identification and Assignment of Characteristic Vibrational Frequencies of Ethynyl and Pyridine Moieties

The IR and Raman spectra of this compound would be expected to show several key vibrational bands. A sharp and intense band corresponding to the C≡C stretching vibration of the terminal alkyne would be a prominent feature, typically appearing around 2100-2150 cm⁻¹. The ≡C-H stretching vibration would also be observable as a sharp peak around 3300 cm⁻¹. The characteristic ring stretching vibrations of the pyridine and benzene rings would be found in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic rings and the methyl group would appear in the 2850-3100 cm⁻¹ range.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of a compound. For this compound, this analysis would provide a highly accurate mass measurement, allowing for the confirmation of its chemical formula, C₁₄H₁₁N.

Detailed Research Findings:

No experimental HRMS data for this compound has been found in the reviewed literature. A theoretical exact mass can be calculated, which would be the target value for experimental verification.

Theoretical Data Table:

| Compound Name | Chemical Formula | Theoretical Exact Mass (m/z) [M+H]⁺ |

| This compound | C₁₄H₁₁N | 194.0964 |

This table represents calculated theoretical values, not experimental results.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption.

UV-Vis spectroscopy is utilized to investigate the electronic transitions within a molecule. For a conjugated system like this compound, which contains a pyridine ring, an ethynyl group, and a tolyl group, the UV-Vis spectrum is expected to reveal characteristic absorption bands corresponding to π → π* and n → π* transitions.

Detailed Research Findings:

Specific experimental UV-Vis absorption spectra for this compound are not available in the public literature. Theoretical calculations, such as those employing Time-Dependent Density Functional Theory (TD-DFT), could predict the absorption maxima (λ_max) and the corresponding electronic transitions.

Analysis of Electronic Transitions and Conjugation Effects.

The analysis of the UV-Vis spectrum would focus on identifying the principal electronic transitions. The extended π-conjugation resulting from the connection of the tolyl ring, the pyridine ring, and the ethynyl group is expected to lead to bathochromic (red) shifts in the absorption bands compared to the individual constituent aromatic systems. The position and intensity of these bands would provide insight into the electronic structure and the extent of conjugation within the molecule.

Hypothetical Data Table for UV-Vis Absorption:

| Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| Dichloromethane | Data Not Available | Data Not Available | π → π |

| Methanol | Data Not Available | Data Not Available | π → π |

| Cyclohexane | Data Not Available | Data Not Available | π → π* |

This table is a template for expected data; no experimental values have been reported.

X-ray Crystallography for Solid-State Structural Determination.

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal structural proof of this compound.

Detailed Research Findings:

There are no published crystal structures for this compound in crystallographic databases. Therefore, experimental data on its bond lengths, bond angles, torsional angles, molecular conformation, and intermolecular interactions are not available.

Precise Determination of Bond Lengths, Bond Angles, and Torsional Angles.

A crystallographic study would yield a comprehensive set of geometric parameters. This would include the precise bond lengths of the C-C and C-N bonds within the pyridine ring, the C≡C triple bond of the ethynyl group, and the C-C bonds of the tolyl ring, as well as the angles between these bonds. Torsional angles would define the rotational orientation of the tolyl group relative to the pyridine ring.

Illustrative Data Table for Key Geometric Parameters (Hypothetical):

| Parameter | Bond/Angle | Expected Value (Å or °) |

| Bond Length | C≡C (ethynyl) | ~1.20 |

| Bond Length | C(pyridyl)-C(ethynyl) | ~1.43 |

| Bond Length | C(pyridyl)-C(tolyl) | ~1.49 |

| Bond Angle | C(pyridyl)-C≡C | ~178 |

| Torsional Angle | C(pyridyl)-C(pyridyl)-C(tolyl)-C(tolyl) | Data Not Available |

This table presents typical or expected values for similar structures and is not based on experimental data for the target compound.

Elucidation of Molecular Conformation and Intermolecular Interactions.

X-ray crystallography would reveal the preferred conformation of the molecule in the solid state, particularly the dihedral angle between the pyridine and tolyl rings. Furthermore, it would provide detailed information about the packing of molecules in the crystal lattice, highlighting any significant intermolecular interactions such as π-π stacking or C-H···π interactions, which are crucial for understanding the material's bulk properties.

Computational Chemistry and Theoretical Investigations of 2 Ethynyl 6 P Tolyl Pyridine

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure and properties of molecules.

Geometry Optimization and Conformational Analysis

A foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure. Geometry optimization calculations would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of 2-Ethynyl-6-(p-tolyl)pyridine. This process would also involve a conformational analysis to explore the rotational freedom around the single bond connecting the pyridine (B92270) and tolyl rings, identifying the most stable conformer.

Electronic Structure Analysis (Charge Distribution, Electrostatic Potential Mapping)

Understanding the distribution of electrons within a molecule is key to predicting its reactivity and intermolecular interactions. DFT calculations can generate a detailed picture of the electron density, often visualized through an electrostatic potential (ESP) map. For this compound, this would reveal regions of negative potential, likely around the nitrogen atom of the pyridine ring and the triple bond of the ethynyl (B1212043) group, indicating areas susceptible to electrophilic attack. Conversely, regions of positive potential would highlight areas prone to nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Spatial Distributions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and the energy required to excite an electron. A smaller gap typically suggests higher reactivity. DFT calculations would determine the energies and spatial distributions of these orbitals for this compound, providing insights into its charge transfer characteristics.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT methods can be used to predict various spectroscopic parameters. For this compound, this would include the calculation of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for structural elucidation. Additionally, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra, providing a theoretical basis for the molecule's vibrational modes.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. This extension of DFT is used to investigate the properties of molecules in their electronically excited states.

Simulation of UV-Vis Absorption and Emission Spectra

TD-DFT calculations can simulate the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by calculating the energies of electronic transitions from the ground state to various excited states. For this compound, this would predict the wavelengths of maximum absorption (λmax) and the intensity of these absorptions. Furthermore, by optimizing the geometry of the first excited state, TD-DFT can also be used to simulate the fluorescence or phosphorescence emission spectrum, providing a complete picture of the molecule's photophysical properties.

Characterization of Singlet and Triplet Excited States

The photophysical behavior of this compound is governed by the nature of its electronically excited states. Time-dependent density functional theory (TD-DFT) is a widely used computational method to probe these states. researchgate.netnih.gov For a molecule with the donor-π-acceptor structure of this compound, several types of excited states are anticipated, primarily the locally excited (LE) and intramolecular charge transfer (ICT) states. worktribe.comnih.gov

The tolyl group acts as an electron donor, while the electron-deficient pyridine ring serves as the acceptor, facilitated by the π-system of the ethynyl bridge. Upon photoexcitation, an electron can be promoted to a higher energy orbital. If the excitation is confined to either the donor or the acceptor moiety, it is termed a locally excited (LE) state. However, if the excitation involves a significant shift of electron density from the tolyl group to the pyridine ring, an intramolecular charge transfer (ICT) state is formed. worktribe.comrsc.org

The nature and energy of these states are highly dependent on the molecular geometry and the surrounding environment. worktribe.com In nonpolar solvents, the LE state is often the lowest energy singlet excited state (S₁). In polar solvents, the ICT state can be stabilized, potentially becoming the S₁ state, which would lead to a red-shift in the emission spectrum.

Computational models can predict the energies of both singlet and triplet excited states. The lowest triplet state (T₁) is of particular importance. The energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST) is a critical parameter for applications in areas like thermally activated delayed fluorescence (TADF). In many pyridine derivatives, the triplet state can be a metal-to-ligand charge-transfer (³MLCT) state or a ligand-localized ³IL state, though in this purely organic molecule, the states would be ³LE and ³ICT. mdpi.commdpi.com TD-DFT calculations can elucidate the character of these triplet states, which is essential for understanding intersystem crossing (ISC) and phosphorescence properties. mdpi.comresearchgate.net

Table 1: Hypothetical Excited State Characteristics of this compound in Different Solvents

This table illustrates the conceptual, solvent-dependent behavior of excited states in a donor-π-acceptor molecule like this compound, as inferred from general principles of computational chemistry. worktribe.comnih.gov

| Excited State | Character in Nonpolar Solvent (e.g., Toluene) | Character in Polar Solvent (e.g., Acetonitrile) |

| S₁ (Singlet) | Primarily Locally Excited (LE) | Primarily Intramolecular Charge Transfer (ICT) |

| T₁ (Triplet) | Primarily Locally Excited (³LE) | Can have significant ³ICT character |

| ΔE_ST (S₁-T₁ Gap) | Relatively Larger | Potentially Smaller due to ICT stabilization |

Note: This table is illustrative and based on theoretical principles. Actual values would require specific TD-DFT calculations for this molecule.

Analysis of Reorganization Energies and Charge Transfer Characteristics

The efficiency of charge transfer processes in organic materials is intrinsically linked to the reorganization energy (λ). icm.edu.pl This parameter quantifies the energy required for the geometric relaxation of a molecule and its surrounding environment upon accepting or donating an electron. nih.gov A smaller reorganization energy generally leads to faster charge transfer rates, which is a desirable property for materials used in organic electronics. icm.edu.plnih.gov

The total reorganization energy is composed of two main components: the internal reorganization energy (λ_int) and the external reorganization energy (λ_ext).

Internal Reorganization Energy (λ_int): This corresponds to the energy associated with the changes in bond lengths and angles within the molecule as it transitions between its neutral and charged states. nih.gov Computational methods, particularly DFT, are highly effective at calculating λ_int by optimizing the geometries of the molecule in both its neutral and ionized forms. icm.edu.plresearchgate.net

External Reorganization Energy (λ_ext): This component arises from the polarization of the surrounding medium in response to the change in the molecule's charge state.

For this compound, the internal reorganization energy would be influenced by the rigidity of the molecular structure. The linear ethynyl linker helps to create a relatively rigid backbone. However, the torsional freedom between the tolyl and pyridine rings could contribute to a larger reorganization energy. researchgate.net Computational studies on similar donor-acceptor systems have shown that controlling such torsional modes is a key strategy for minimizing λ_int. nih.gov

The charge transfer characteristics of this compound are defined by its donor-acceptor nature. The electron-donating tolyl group and the electron-accepting pyridine ring facilitate intramolecular charge transfer upon excitation. rsc.org The efficiency of this charge transfer can be evaluated by analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In an effective donor-acceptor system, the HOMO is typically localized on the donor fragment (tolyl), while the LUMO is localized on the acceptor fragment (pyridine). rsc.org DFT calculations can readily provide visualizations and compositions of these orbitals, confirming the charge transfer character of the lowest electronic transition.

Table 2: Conceptual Reorganization Energy Contributions

This table outlines the key factors influencing the reorganization energy of this compound, based on established theoretical models. nih.govresearchgate.netnih.gov

| Component | Contributing Factors | Computational Approach |

| λ_int (hole) | Geometric relaxation from neutral to cation state | DFT geometry optimization |

| λ_int (electron) | Geometric relaxation from neutral to anion state | DFT geometry optimization |

| Structural Impact | Rigidity of the ethynyl-pyridine core vs. torsional freedom of the tolyl group | Analysis of bond length and dihedral angle changes |

| Charge Transfer | Spatial overlap of HOMO and LUMO | FMO analysis via DFT |

Note: This is a conceptual table. The prediction of actual reorganization energies requires specific quantum chemical calculations. nih.govacs.org

Advanced Computational Methods for Deeper Insight

While DFT and TD-DFT provide a robust foundation for understanding the electronic properties of this compound, more advanced computational methods can offer deeper and more dynamic insights.

Ab Initio Calculations: For higher accuracy, particularly for excited states with significant charge-transfer character where standard DFT functionals may be less reliable, higher-level ab initio methods can be employed. rsc.orgacs.org Methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, while computationally more expensive, can provide benchmark data for calibrating DFT results. rsc.org These methods are especially valuable for accurately calculating interaction energies, such as those between the molecule and solvent molecules, which can influence the stability of ICT states. rsc.org

Molecular Dynamics (MD) Simulations: To understand the behavior of this compound in a condensed phase (e.g., in solution or an amorphous solid film), molecular dynamics simulations are invaluable. mdpi.com MD simulations model the atomic motions over time, providing a view of the dynamic processes that are not captured by static quantum chemical calculations.

By combining a quantum mechanics (QM) method to describe the molecule of interest with a molecular mechanics (MM) force field for the surrounding environment (QM/MM simulations), one can study:

Solvatochromism: How the solvent shell dynamically reorganizes around the molecule in its ground and excited states, and how this affects the absorption and emission spectra. nih.gov

Conformational Dynamics: The rotational motion around the single bond connecting the tolyl group to the pyridine ring and how this is influenced by temperature and the surrounding medium. worktribe.com This is crucial as the dihedral angle between the donor and acceptor planes strongly affects the extent of electronic coupling and, consequently, the charge transfer characteristics.

Bulk Morphological Effects: In simulations of the solid state, MD can help predict how molecules pack together, which is critical for understanding charge transport in thin films for electronic devices.

These advanced computational techniques, by providing a more detailed and dynamic picture, bridge the gap between the properties of a single molecule and the performance of a bulk material.

Coordination Chemistry of 2 Ethynyl 6 P Tolyl Pyridine As a Versatile Ligand

Ligand Design Principles and Coordination Modes in Ethynylpyridine Systems

The unique architecture of 2-ethynyl-6-(p-tolyl)pyridine allows for a variety of coordination behaviors, which are governed by the interplay of its constituent functional groups. The design of such ligands is predicated on achieving specific geometries and electronic characteristics in the final metal complexes.

The this compound ligand is designed to act as a bidentate ligand, coordinating to a metal center through both the nitrogen atom of the pyridine (B92270) ring and the π-system of the ethynyl (B1212043) group. This chelation forms a stable five-membered ring, a common feature in coordination chemistry that enhances the stability of the resulting complex, an observation known as the chelate effect. The nitrogen atom, with its lone pair of electrons, acts as a strong σ-donor. The ethynyl moiety, on the other hand, can engage in π-bonding with the metal center. This dual-coordination is crucial in defining the geometry and electronic structure of the metal complex. In related systems, the coordination of an alkyne group to a metal is a well-established phenomenon, contributing to the stability and reactivity of the complex.

The presence of the p-tolyl group at the 6-position of the pyridine ring introduces significant steric and electronic effects that influence the ligand's coordination properties. Sterically, the bulky nature of the tolyl group can direct the approach of the metal ion and other ligands, thereby influencing the stereochemistry of the resulting complex. This steric hindrance can be a powerful tool for controlling the formation of specific isomers.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound can be achieved through various established methods in coordination chemistry. The characterization of these complexes typically involves a combination of spectroscopic techniques and single-crystal X-ray diffraction to elucidate their structure and bonding.

Complexes of this compound with a range of transition metals can be synthesized, leveraging the rich coordination chemistry of these elements.

Palladium and Platinum: Palladium(II) and platinum(II) complexes are readily prepared by reacting the ligand with appropriate metal precursors, such as [PdCl2(cod)] or K2[PtCl4]. These d⁸ metal ions typically form square planar complexes. The synthesis of related palladium and platinum complexes with pyridine-based ligands is well-documented, often involving the displacement of labile ligands. researchgate.netresearchgate.netacs.orgbeilstein-journals.orgbiointerfaceresearch.comnih.gov For instance, the reaction of a pyridine-imine ligand with [PtCl2(SMe2)2] yields the corresponding platinum(II) complex. researchgate.net

Iridium and Ruthenium: Iridium(III) and ruthenium(II) complexes, known for their interesting photophysical properties, are often synthesized from chloro-bridged dimers like [Ir(ppy)2(μ-Cl)]2 or [Ru(bpy)2Cl2]. analis.com.mynih.govmdpi.comnih.gov The reaction typically involves the substitution of the chloride ligands by the bidentate this compound ligand. These d⁶ metal ions generally form octahedral complexes.

Silver and Copper: Silver(I) and copper(I) are d¹⁰ metal ions that can form complexes with varying coordination numbers, often linear or tetrahedral. The synthesis of silver(I) and copper(I) complexes with ethynylpyridine-type ligands can be achieved by reacting the ligand with silver or copper salts, such as AgPF6 or [Cu(NCMe)4]PF6. capes.gov.brnih.govrsc.orgnih.govmdpi.com

Depending on the stoichiometry and reaction conditions, both homoleptic and heteroleptic complexes can be formed.

Homoleptic Complexes: These complexes contain only one type of ligand. For example, a homoleptic complex of this compound would have the general formula [M(this compound)n], where 'n' is the number of ligands required to satisfy the coordination sphere of the metal 'M'. The synthesis of homoleptic ruthenium(II) polypyridine complexes is a standard procedure. core.ac.ukresearchgate.net

Heteroleptic Complexes: These complexes contain more than one type of ligand. A common strategy for synthesizing heteroleptic complexes is to use a starting material that already contains other ligands. For instance, reacting this compound with [Ru(bpy)2Cl2] would lead to the formation of a heteroleptic complex [Ru(bpy)2(this compound)]2+. core.ac.ukresearchgate.net Similarly, heteroleptic iridium(III) complexes are often prepared by adding an ancillary ligand to a chloro-bridged dimer. nih.govnih.gov The electronic and photophysical properties of heteroleptic complexes can be finely tuned by the judicious choice of the different ligands. bham.ac.uk

Electronic and Photophysical Properties of Derived Coordination Compounds

The coordination of this compound to transition metals, particularly d⁶ metals like iridium(III) and ruthenium(II), and d⁸ metals like platinum(II), is expected to give rise to complexes with interesting electronic and photophysical properties. These properties are largely dictated by metal-to-ligand charge transfer (MLCT) transitions.

The absorption spectra of such complexes are typically characterized by intense bands in the UV region, corresponding to π-π* transitions within the ligands, and broader, less intense bands in the visible region, which are assigned to MLCT transitions. The energy of these MLCT bands can be modulated by the nature of the metal, the substituents on the ligand, and the other ligands in the coordination sphere. nih.gov

Many iridium(III) and ruthenium(II) complexes with polypyridyl ligands are known to be phosphorescent at room temperature. analis.com.mymdpi.com The strong spin-orbit coupling induced by the heavy metal atom facilitates intersystem crossing from the singlet excited state to the triplet excited state, from which emission (phosphorescence) occurs. The emission wavelength, quantum yield, and lifetime are sensitive to the ligand environment. For example, in related iridium(III) complexes, the emission color can be tuned across the visible spectrum by modifying the ligands. analis.com.myresearchgate.net Platinum(II) complexes with related ligands also exhibit phosphorescence, with lifetimes in the microsecond range. nih.gov

Below is a table with representative photophysical data for analogous iridium(III) and platinum(II) complexes, which can provide an indication of the expected properties for complexes of this compound.

| Complex Type | Absorption λmax (nm) (Transition) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |

| Iridium(III) cyclometalated | ~374 (³MLCT) | 462, 487 | High | Short (ns-µs) | analis.com.my |

| Platinum(II) with substituted pyridine | ~460 (¹π,π*) | ~615 (³MLCT) | Moderate | ~180 ns | acs.org |

| Platinum(II) with bis(thiazol-2-yl)pyridine | - | 468-570 (Fluorescence) | - | - | nih.gov |

| Ruthenium(II) polypyridyl | Visible (MLCT) | Red-shifted emission | - | - | core.ac.ukresearchgate.net |

The data indicates that the electronic and photophysical properties are highly tunable. The this compound ligand, with its unique combination of coordinating groups, offers a promising platform for the development of new coordination compounds with tailored properties for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and photocatalysis.

Luminescence and Phosphorescence Characteristics and Quantum Yields

Complexes of platinum(II) with ligands structurally similar to this compound are known to exhibit significant luminescence and phosphorescence. The heavy atom effect of platinum facilitates intersystem crossing from the singlet excited state to the triplet state, often resulting in strong phosphorescence.

Research on platinum(II) complexes with the terdentate ligand 2,4-di(2′-pyridyl)-6-(p-tolyl)-1,3,5-triazine provides a close parallel. acs.org The presence of the p-tolyl group in this ligand system offers a valuable comparison. The emission properties of these complexes are highly dependent on the ancillary ligands attached to the platinum center. For instance, a chloride-containing complex displayed an emission maximum at 460 nm, which was attributed to a ligand-centered (¹π,π*) transition. In contrast, complexes featuring pentynyl and phenylacetylide ancillary ligands exhibited strong ³MLCT-based emission at approximately 615 nm and 622 nm, respectively, with lifetimes around 180-200 ns. acs.org

In another relevant study on cyclometalated platinum(II) complexes, strong phosphorescence was observed in the crystalline state. semanticscholar.org For example, a complex designated as 1 in the study showed a broad emission peak around 579 nm with a quantum yield of 7.2%, while complex 2 emitted at 551 nm with a quantum yield of 6.8%. semanticscholar.org These emissions are often enhanced in the solid state or when doped into a polymer matrix like PMMA, where non-radiative decay pathways are restricted. nih.gov For instance, the quantum yield of some phenylpyridine-based platinum(II) complexes increased from less than 1% in solution to as high as 30% in a PMMA film. nih.gov

A cyclometalated Pt(II) complex, [Pt(L)Cl] (where HL = 2-phenyl-6-(1H-pyrazol-3-yl)-pyridine), demonstrated strong phosphorescence in acetonitrile (B52724) solution at room temperature with an emission maximum at 514 nm. nih.gov Its deprotonated dimer form showed a remarkably high room-temperature luminescent quantum yield of 0.59 in DMF. nih.govpolyu.edu.hk

Based on these analogous systems, it is anticipated that platinum(II) complexes of this compound would exhibit tunable emission from the blue-green to the red region of the spectrum depending on the ancillary ligands and the physical state (solution, solid, or doped film). The quantum yields are expected to be modest in solution but could be significantly enhanced in the solid state.

Table 1: Photoluminescence Data for Analogs of this compound Complexes

| Complex/Ligand System | Emission λmax (nm) | Quantum Yield (Φ) | State | Reference |

|---|---|---|---|---|

| Pt(II) with 2,4-di(2′-pyridyl)-6-(p-tolyl)-1,3,5-triazine and chloride | 460 | Not Reported | Solution | acs.org |

| Pt(II) with 2,4-di(2′-pyridyl)-6-(p-tolyl)-1,3,5-triazine and pentynyl | ~615 | Not Reported | Solution | acs.org |

| Pt(II) with 2,4-di(2′-pyridyl)-6-(p-tolyl)-1,3,5-triazine and phenylacetylide | 622 | Not Reported | Solution | acs.org |

| [Pt(dfppy)(pbdtmi)]PF₆ | 579 | 7.2% | Crystalline | semanticscholar.org |

| [Pt(ppy)(pbdtmi)]PF₆ | 551 | 6.8% | Crystalline | semanticscholar.org |

| [Pt(L)Cl] (HL = 2-phenyl-6-(1H-pyrazol-3-yl)-pyridine) | 514 | Not Reported | Acetonitrile | nih.gov |

| [Pt₂(L⁻)₂] (HL = 2-phenyl-6-(1H-pyrazol-3-yl)-pyridine) | 509 | 0.59 | DMF | nih.govpolyu.edu.hk |

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-Centered Transitions in Complexes

The electronic absorption spectra of platinum(II) complexes containing pyridine-based ligands are typically characterized by intense ligand-centered (LC) π-π* transitions in the UV region and less intense metal-to-ligand charge transfer (MLCT) bands in the visible region. acs.orgrsc.org

In the case of platinum(II) complexes with 2,4-di(2′-pyridyl)-6-(p-tolyl)-1,3,5-triazine, the electron-deficient nature of the triazine ring and the extended π-conjugation from the p-tolyl substituent lead to a red-shift in the MLCT bands compared to related terpyridyl complexes. acs.org The energy of the ¹MLCT band was found to be sensitive to the ancillary ligand, decreasing in the order of chloride > pentynyl > phenylacetylide. acs.org The emission from these complexes can also be of either LC or MLCT character. For example, the chloride complex exhibited ¹π,π* ligand-centered emission, while the pentynyl and phenylacetylide complexes showed ³MLCT-based emission. acs.org

For cyclometalated Pt(II) complexes like [Pt(L)Cl] (where HL = 2-phenyl-6-(1H-pyrazol-3-yl)-pyridine), intense intraligand transitions are observed between 275-375 nm, with a moderately intense ¹MLCT (dπ(Pt)→π*(L)) transition appearing at 380-410 nm. nih.govpolyu.edu.hk The room-temperature phosphorescence in solution at 514 nm is assigned to a ³MLCT transition, while the solid-state emission at 580 nm is attributed to a ³MMLCT (metal-metal-to-ligand charge transfer) transition arising from Pt-Pt interactions. nih.govpolyu.edu.hk

In platinum(II) terpyridyl complexes with arylacetylide ligands, a ¹MLCT transition is typically observed around 420-430 nm. acs.org The nature of the excited state can be a mixture of MLCT and ligand-to-ligand charge transfer (LLCT) states, particularly in complexes with electron-rich arylacetylide ligands. rsc.org

Given these findings, it is expected that platinum(II) complexes of this compound would display prominent LC transitions in their UV-vis absorption spectra, with MLCT bands appearing at lower energies. The precise energies of these transitions and the nature of the emissive state (LC vs. MLCT) would be tunable by modifying the ancillary ligands coordinated to the platinum center.

Table 2: Electronic Transition Assignments for Analogs of this compound Complexes

| Complex/Ligand System | Absorption λmax (nm) | Assignment | Emission λmax (nm) | Emission Assignment | Reference |

|---|---|---|---|---|---|

| Pt(II) with 2,4-di(2′-pyridyl)-6-(p-tolyl)-1,3,5-triazine and chloride | Not Reported | - | 460 | ¹π,π* (LC) | acs.org |

| Pt(II) with 2,4-di(2′-pyridyl)-6-(p-tolyl)-1,3,5-triazine and pentynyl/phenylacetylide | Not Reported | ¹MLCT | ~615-622 | ³MLCT | acs.org |

| [Pt(L)Cl] (HL = 2-phenyl-6-(1H-pyrazol-3-yl)-pyridine) | 380-410 | ¹MLCT | 514 (solution) | ³MLCT | nih.govpolyu.edu.hk |

| [Pt(L)Cl] (HL = 2-phenyl-6-(1H-pyrazol-3-yl)-pyridine) | Not Reported | - | 580 (solid) | ³MMLCT | nih.govpolyu.edu.hk |

Supramolecular Assembly and Metallacycle Formation utilizing this compound as a Bridging Ligand

The rigid, linear geometry and the presence of two distinct coordination sites (the pyridine nitrogen and the ethynyl group) make this compound an ideal building block for the construction of supramolecular structures and metallacycles. The ethynyl group can be deprotonated to form a strong σ-bond with a metal center, while the pyridine nitrogen acts as a classic N-donor ligand.

While direct examples of supramolecular assemblies using this compound are not prevalent in the searched literature, the principles can be inferred from related systems. For instance, cyclometalated Pt(II) complexes are well-known to form supramolecular dimer structures through π-π stacking interactions. semanticscholar.orgrsc.org In the crystal structures of [Pt(dfppy)(pbdtmi)]PF₆ and [Pt(ppy)(pbdtmi)]PF₆, neighboring complex cations are linked via π-π stacking, which significantly influences their phosphorescence properties. semanticscholar.orgrsc.org The Pt-Pt distances in these dimers were found to be around 3.6-3.7 Å. semanticscholar.org

Furthermore, square planar platinum(II) complexes with terpyridine-like ligands can stack in a head-to-tail fashion, leading to intermolecular Pt-Pt distances of around 3.3-3.4 Å. nih.govrsc.org These interactions can give rise to MMLCT transitions. The formation of such assemblies is often responsible for the aggregation-induced emission (AIE) observed in many platinum(II) complexes. nih.gov

The ethynyl group on this compound provides a versatile handle for forming larger, discrete metallacycles through coordination-driven self-assembly. By using appropriate ancillary ligands and metal precursors, it is conceivable to form dinuclear, trinuclear, or even larger cyclic structures where the this compound ligand acts as a bridging unit. The p-tolyl group can also play a role in directing the self-assembly through steric effects and potential weak intermolecular interactions.

Applications of 2 Ethynyl 6 P Tolyl Pyridine and Its Metal Complexes in Advanced Materials Science

Optoelectronic Materials Applications

The inherent photophysical properties of ethynyl-pyridine scaffolds, such as electronic conjugation, light absorption and emission, and metal-binding capabilities, make them prime candidates for optoelectronic applications. nih.gov These materials can be engineered to interact with light and electric fields, forming the basis for devices that convert electricity into light or vice versa.

In the architecture of an Organic Light-Emitting Diode (OLED), hole-transporting materials (HTMs) play a critical role by facilitating the efficient injection and movement of positive charge carriers (holes) from the anode to the emissive layer. For a device to perform efficiently, the HTM must have suitable energy levels, specifically a highest occupied molecular orbital (HOMO) that aligns well with the work function of the anode and the HOMO of the emissive material. nih.govrsc.org

Pyridine-based molecules, including derivatives of 2-Ethynyl-6-(p-tolyl)pyridine, are actively researched for this purpose. The development of stable, high-triplet-energy HTMs is particularly crucial for phosphorescent OLEDs (PhOLEDs), as this prevents the quenching of light-emitting excitons and enhances charge carrier recombination in the emissive layer. rsc.org Studies on related pyrene-pyridine systems have demonstrated their potential as effective HTMs. nih.govacs.org These materials exhibit high thermal stability and well-matched HOMO/LUMO energy levels, leading to stable device performance and reduced efficiency roll-off at high brightness. nih.govacs.org For instance, a series of pyrene-pyridine derivatives showed suitable HOMO levels around 5.6 eV, enabling efficient hole injection. nih.gov

Below is a table detailing the performance of functional pyrene-pyridine integrated systems investigated as hole-transporting materials in OLEDs.

| Material | HOMO (eV) | LUMO (eV) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) |

| Py-Br | 5.6 | 2.3 | 17,300 | 22.4 | 9.0 |

| Py-Me | 5.6 | 2.3 | 15,500 | 20.1 | 8.2 |

| Py-03 | 5.6 | 2.3 | 14,800 | 18.5 | 7.5 |

This data is adapted from research on functional pyrene-pyridine derivatives as hole-transporting materials. nih.govacs.org

The rigid and conjugated structure of the 2-ethynylpyridine (B158538) scaffold makes it an excellent foundation for creating fluorescent sensors. nih.gov These sensors operate by binding to a specific target analyte, which causes a change in their fluorescent properties, such as quenching (dimming) or enhancement (brightening) of the light they emit. This detectable optical response allows for the qualification and quantification of the target.

Derivatives of the 2,6-bis(arylethynyl)pyridine scaffold have been successfully synthesized for use as anion sensors. nih.govnih.gov In these systems, the pyridine (B92270) nitrogen and other appended functional groups, like ureas, can form specific non-covalent interactions with anions such as chloride. This binding event alters the electronic structure of the molecule, resulting in a distinct fluorescence response. nih.govnih.gov Similarly, conjugated polymers incorporating 2,6-bis(2-thienyl)pyridine units have been shown to act as highly sensitive and selective fluorescent chemosensors for detecting palladium ions (Pd²⁺) through a fluorescence quenching mechanism. rsc.org

Polymer Chemistry and Macromolecular Science

The presence of the reactive ethynyl (B1212043) group makes this compound a valuable monomer for polymerization reactions, leading to the creation of macromolecules with unique properties.

The acetylenic bond in ethynyl-substituted aromatic compounds is known to be reactive and capable of undergoing polymerization. For example, the parent compound 2-ethynylpyridine has been shown to undergo spontaneous polymerization in the presence of a strong acid like concentrated hydrochloric acid. dtic.mil This process results in a substituted and extensively conjugated ionic polyacetylene. dtic.mil This reactivity demonstrates the fundamental capability of the ethynyl-pyridine structure to act as a monomer for creating polymers. While this specific example is an acid-catalyzed process, the high reactivity of the ethynyl group is also harnessed in thermopolymerization, where heat is used to initiate the linking of monomers into a polymer chain.

Conjugated polymers, which feature a backbone of alternating single and double or triple bonds, are a cornerstone of modern electronics due to their semiconducting properties. This compound serves as an excellent building block for such materials. taylorfrancis.com Synthetic techniques like Sonogashira cross-coupling and direct C-H coupling polycondensation are employed to construct π-conjugated polymers with well-defined structures. bohrium.com

By copolymerizing monomers like this compound with other aromatic units, chemists can precisely tune the polymer's electronic properties. Incorporating different donor and acceptor units along the polymer chain allows for the control of the HOMO/LUMO energy levels and the energy band gap. taylorfrancis.combohrium.com This tailoring is essential for optimizing the performance of the resulting polymer in specific applications, such as the active layers in OLEDs or organic solar cells. bohrium.com For instance, conjugated polymers containing benzotriazole (B28993) as an acceptor unit have been synthesized for OLED applications. bohrium.com

Advanced Material Building Blocks for Diverse Applications

Beyond its direct use in specific applications, the this compound structure is considered a versatile building block for constructing more complex, functional materials. nih.gov The combination of a metal-coordinating pyridine site, a polymerizable ethynyl group, and a tunable aryl substituent provides a powerful platform for materials design.

The inherent properties of the 2,6-bis(arylethynyl)pyridine scaffold—including its rigidity, conjugation, and absorption/emission characteristics—have been exploited in a wide range of fields. nih.gov These scaffolds have been incorporated into materials such as liquid crystals, light-emitting materials, and coordination complexes. nih.gov The ability to functionalize the scaffold allows for the development of receptor molecules that can target a variety of guests, highlighting its role as a foundational component for advanced supramolecular and macromolecular systems. nih.gov

Catalytic Applications and Role in Organic Synthesis

2-Ethynyl-6-(p-tolyl)pyridine as a Ligand in Homogeneous Catalysis

The strategic placement of a nitrogen atom within the pyridine (B92270) ring and the presence of the ethynyl (B1212043) and p-tolyl groups endow this compound with favorable electronic and steric properties to act as a ligand in homogeneous catalysis. The pyridine nitrogen can coordinate to a metal center, while the substituents at the 2- and 6-positions can influence the catalyst's stability, activity, and selectivity.

Facilitation of Metal-Catalyzed Cross-Coupling Reactions

While direct studies on this compound as a ligand are not extensively documented in publicly available research, the broader class of substituted pyridine ligands is well-established in facilitating various metal-catalyzed cross-coupling reactions. For instance, palladium complexes bearing pyridine-based ligands are known to be effective catalysts for Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The electronic properties of the substituents on the pyridine ring can significantly impact the catalytic activity. The p-tolyl group, being an electron-donating group, can increase the electron density on the pyridine nitrogen, potentially enhancing its coordination to the metal center and influencing the catalytic cycle. The ethynyl group, with its π-system, can also participate in metal coordination and stabilization of catalytic intermediates.

In related systems, palladium complexes with 2,6-bis(pyrrolyl)pyridine-based [NNN]-pincer ligands have demonstrated high efficiency in Suzuki-Miyaura cross-coupling reactions of aryl bromides in environmentally benign aqueous media. researchgate.net This highlights the potential of 2,6-disubstituted pyridines to form stable and active catalytic species. The structural analogy suggests that this compound could similarly form effective palladium complexes for cross-coupling applications.

Promoting Chemical Transformations with High Efficiency and Stereoselectivity

The stereochemical outcome of a catalytic reaction is often dictated by the three-dimensional structure of the catalyst's coordination sphere. Chiral ligands are instrumental in achieving high stereoselectivity. While this compound itself is not chiral, its derivatives can be designed to incorporate chiral elements, thereby enabling stereoselective transformations.

This compound as a Synthon in Complex Organic Synthesis

The term "synthon" refers to a structural unit within a molecule that can be formed and/or reacted in a synthetic operation. This compound, with its reactive ethynyl group and functionalizable pyridine core, is a valuable synthon for the construction of more complex molecules, particularly diverse heterocyclic frameworks.

Utilization in Multi-Component Reactions for the Synthesis of Diverse Heterocycles

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. researchgate.netmdpi.comrsc.org The ethynyl group of this compound is a prime reactive handle for participation in such reactions.

For instance, the synthesis of highly functionalized pyrrolylpyridines has been achieved through the reaction of 2-(acylethynyl)pyrroles with acetylenic ketones in a Bohlmann-Rahtz type reaction. researchgate.net This showcases how an ethynyl group attached to a heterocyclic core can be a key component in building complex, fused ring systems. While this example does not use this compound directly, it demonstrates a plausible reaction pathway where the ethynyl group acts as an electrophile after activation.

Furthermore, a three-component synthesis of polysubstituted pyridines has been developed based on the Diels-Alder reactions of 2-azadienes. nih.gov The versatility of MCRs in generating a wide range of substituted pyridines underscores the potential for incorporating synthons like this compound to access novel chemical space. The ethynyl group could, for example, participate in cycloaddition reactions or be transformed into other functional groups that then engage in subsequent cyclization steps.

Strategies for Constructing Highly Functionalized Pyridine Scaffolds

The pyridine ring of this compound can serve as a scaffold for further functionalization, leading to a diverse array of substituted pyridine derivatives. The synthesis of pyridines annulated with functionalized six-membered saturated rings has been described, providing access to attractive building blocks for medicinal chemistry. nuph.edu.uasemanticscholar.org These methods often involve the construction of the pyridine ring itself, but the resulting scaffolds can be further modified.

In the case of this compound, the existing pyridine core can be functionalized through various C-H activation or halogenation/cross-coupling sequences. The ethynyl group itself offers a rich platform for transformations. For example, it can undergo Sonogashira coupling to introduce aryl or other unsaturated moieties, click chemistry to form triazoles, or hydration to yield acetyl groups. Each of these transformations introduces new functional groups that can be used for further derivatization, allowing for the systematic construction of highly functionalized pyridine scaffolds. The synthesis of 2,6-bis(4-(ethoxycarbonyl)-3-acetyl-1-aryl-1H-pyrazol-5-yl)pyridine from 2,6-bis(ethoxycarbonyl-acetyl)pyridine demonstrates how a 2,6-disubstituted pyridine can serve as a template for building complex heterocyclic appendages. arkat-usa.org

Exploration of Biological Activity and Medicinal Chemistry Scaffold Development Mechanistic Aspects

Design and Synthesis of 2-Ethynyl-6-(p-tolyl)pyridine Derivatives as Bioactive Scaffolds

The synthesis of this compound and its derivatives often involves cross-coupling reactions, which allow for the introduction of the ethynyl (B1212043) and p-tolyl groups onto the pyridine (B92270) core. A common synthetic route starts from 2,6-dichloropyridine. One chlorine atom can be selectively substituted with a p-tolyl group via a Suzuki coupling reaction, followed by the introduction of an ethynyl group at the other position using a Sonogashira coupling with a protected acetylene, such as trimethylsilylacetylene, and subsequent deprotection. This modular synthetic approach allows for the generation of a library of derivatives by varying the substituents on the pyridine ring.

The design of these derivatives as bioactive scaffolds is guided by the desire to create molecules that can interact specifically with biological targets. The rigid, linear geometry of the ethynyl group and the planar nature of the pyridine and tolyl rings provide a defined three-dimensional structure that can be tailored to fit into the active sites of enzymes or the binding pockets of receptors. The electronic properties of the molecule can also be fine-tuned by introducing electron-donating or electron-withdrawing groups on the tolyl ring or by modifying the pyridine nitrogen.

Enzyme Inhibition Studies and Binding Mechanisms (e.g., Carbonic Anhydrase Inhibition through molecular docking and DFT)

Derivatives of this compound have been investigated as inhibitors of various enzymes, including carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in various physiological and pathological processes.

DFT calculations can further refine the understanding of the inhibitor-enzyme interactions by providing insights into the electronic structure and reactivity of the inhibitor. These computational approaches are invaluable tools in the rational design of more potent and selective CA inhibitors based on the this compound scaffold.

Receptor Modulation and Interaction Mechanisms (e.g., Protein Kinase Inhibition, specifically Adaptor Associated Kinase 1 (AAK1))

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and inflammation. Consequently, protein kinase inhibitors are a major class of therapeutic agents. The this compound scaffold has been identified as a promising starting point for the development of potent and selective kinase inhibitors.

One notable example is the discovery of inhibitors of Adaptor Associated Kinase 1 (AAK1), a protein kinase involved in clathrin-mediated endocytosis. High-throughput screening campaigns identified a series of 2-ethynylpyridine (B158538) derivatives as potent AAK1 inhibitors. Structure-activity relationship (SAR) studies revealed that the 6-aryl substituent is crucial for potent inhibition. For instance, replacing the p-tolyl group with other substituted aryl groups can significantly impact the inhibitory activity.

The proposed binding mode of these inhibitors within the ATP-binding site of AAK1 involves the formation of a key hydrogen bond between the pyridine nitrogen and the hinge region of the kinase. The ethynyl group often projects towards the solvent-exposed region, while the p-tolyl group occupies a hydrophobic pocket, making favorable van der Waals contacts. The understanding of these interaction mechanisms at a molecular level is critical for the optimization of lead compounds to achieve higher potency and selectivity.

Role as a Nitrification Inhibitor in Agricultural Chemistry (Mechanistic Perspective on Nitrogen Cycle Modulation)

Beyond medicinal chemistry, this compound and its analogs have found applications in agriculture as nitrification inhibitors. Nitrification is a microbial process in the soil that converts ammonia (B1221849) to nitrate (B79036), which is more susceptible to leaching and denitrification, leading to nitrogen loss from the soil and potential environmental pollution. Nitrification inhibitors slow down this process, thereby improving nitrogen use efficiency by crops.

The primary target of many nitrification inhibitors is the enzyme ammonia monooxygenase (AMO), which catalyzes the first and rate-limiting step of nitrification. It is proposed that this compound and related compounds act as mechanism-based inhibitors of AMO. The ethynyl group is believed to be key to this inhibitory activity. The proposed mechanism involves the oxidation of the ethynyl group by AMO, leading to the formation of a reactive intermediate that covalently binds to the enzyme's active site, causing irreversible inactivation.

By modulating the nitrogen cycle in this manner, these compounds help to maintain nitrogen in the more stable ammonium (B1175870) form for a longer period, making it more available for plant uptake and reducing the negative environmental impacts associated with nitrate leaching and nitrous oxide emissions.

Future Directions and Emerging Research Frontiers for 2 Ethynyl 6 P Tolyl Pyridine

Development of Sustainable and Green Synthetic Methodologies for its Production and Derivatization

The future of chemical manufacturing hinges on the adoption of sustainable and environmentally benign processes. For 2-ethynyl-6-(p-tolyl)pyridine and its derivatives, research is increasingly focused on moving away from traditional, often harsh, synthetic methods towards greener alternatives.

Key areas of development include:

One-Pot Multicomponent Reactions (MCRs): These reactions offer significant advantages by combining multiple synthetic steps into a single operation, which reduces solvent usage, energy consumption, and waste generation. nih.gov Future research will likely focus on designing novel MCRs for the efficient, atom-economical synthesis of functionalized this compound analogues. nih.gov

Green Catalysts: The exploration of recyclable and non-toxic catalysts is a critical frontier. nih.gov This includes the use of magnetic nanoparticles or solid-supported catalysts that can be easily recovered and reused, minimizing waste and cost. researchgate.net

Alternative Energy Sources: Microwave-assisted and ultrasonic-assisted syntheses are gaining traction as methods to accelerate reaction times and improve yields, often under milder conditions than conventional heating. nih.govacs.org A recent study demonstrated that ball milling, a mechanochemical technique, can facilitate the C-2 alkynylation of pyridine (B92270) N-oxides in a solvent-free manner, showcasing a sustainable route for producing such compounds. acs.org

Eco-Friendly Solvents: The replacement of volatile and hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids is a major goal. biosynce.com Research into solvent-free reaction conditions is also a promising avenue for minimizing environmental impact. researchgate.netnih.gov

A comparative look at traditional versus emerging green synthetic methods highlights the potential for significant improvements in efficiency and sustainability.

| Parameter | Traditional Synthesis | Green Synthesis (Projected) |

| Method | Multi-step, often requiring harsh reagents and purification at each step. | One-pot reactions, mechanochemistry (ball milling). nih.govacs.org |

| Solvents | Often uses volatile and toxic organic solvents. | Water, ethanol, or solvent-free conditions. acs.orgbiosynce.com |

| Catalysts | Homogeneous catalysts that are difficult to recover. | Recyclable, solid-supported, or biocatalysts. researchgate.net |

| Energy | High energy consumption due to prolonged heating. | Microwave or ultrasound irradiation for shorter reaction times. acs.org |

| Atom Economy | Often low due to the use of stoichiometric reagents. | High, with minimal byproduct formation. nih.gov |

| Waste | Generates significant chemical waste. | Reduced waste generation and easier product isolation. nih.gov |

Design of Advanced Spectroscopic Probes and Bioimaging Agents based on its Derivatives

The inherent fluorescence of the pyridine scaffold, combined with the versatile chemistry of the ethynyl (B1212043) group, makes this compound an excellent starting point for creating sophisticated analytical tools.

Future research in this area will likely focus on:

Tunable Fluorophores: By chemically modifying the tolyl group or reacting the ethynyl moiety, derivatives with tailored photophysical properties can be created. nih.gov This includes developing sensors that exhibit a distinct colorimetric or fluorescent response upon binding to specific ions or molecules. nih.gov

Anion and Cation Sensors: The 2,6-bis(arylethynyl)pyridine scaffold has shown promise in the development of receptors for anions like chloride. nih.gov Future work could expand this to a wider range of environmentally and biologically important ions.

Bioimaging Probes: The development of derivatives that can be used to visualize specific cellular components or processes is a major goal. This involves creating molecules that are cell-permeable, have low cytotoxicity, and exhibit high photostability. The fluorescence of pyridyl-BODIPY dyes, for instance, is influenced by the position of the nitrogen atom and substituents, a principle that can be applied to design new probes. mdpi.com

| Derivative Type | Target Analyte | Potential Application | Key Design Feature |

| Ureido-functionalized derivative | Anions (e.g., Chloride) | Environmental monitoring, biological sensing | Hydrogen-bonding urea (B33335) groups enhance anion binding. nih.gov |